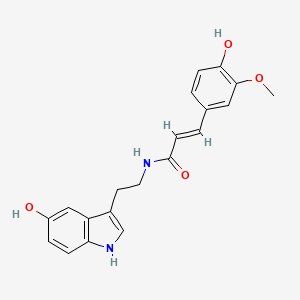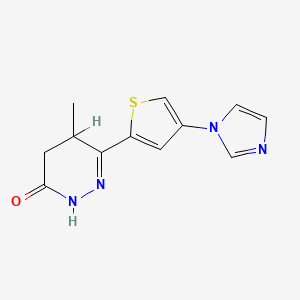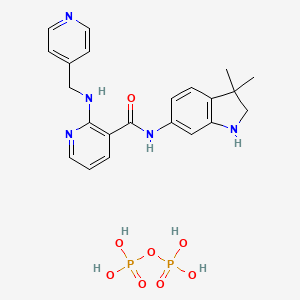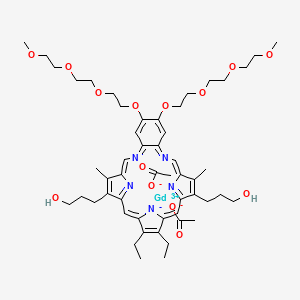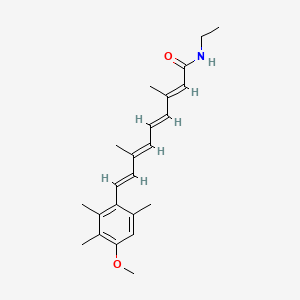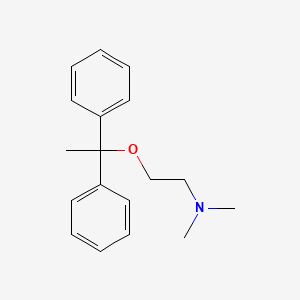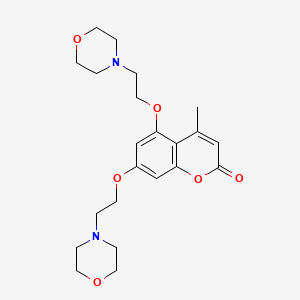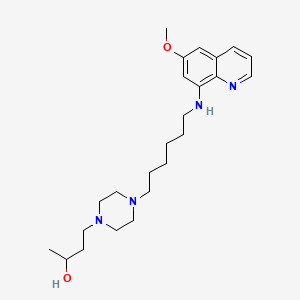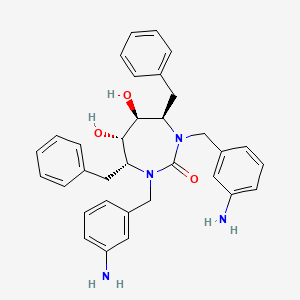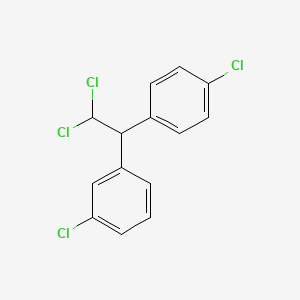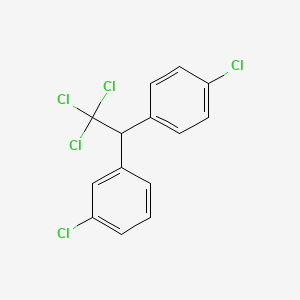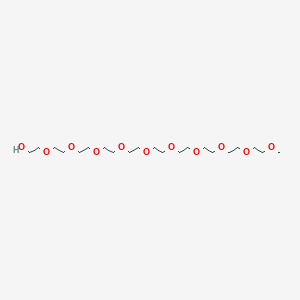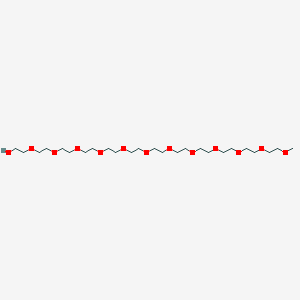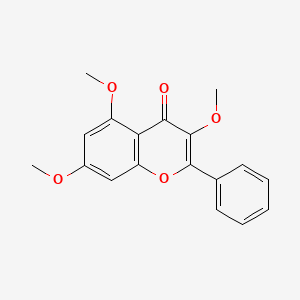
3,5,7-Trimethoxyflavone
概要
説明
3,5,7-Trimethoxyflavone is a flavonoid compound with the chemical formula C18H16O5 and a molecular weight of 312.32 . It has been used in various researches .
Molecular Structure Analysis
The molecular structure of 3,5,7-Trimethoxyflavone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 84.2±0.3 cm³ .Physical And Chemical Properties Analysis
3,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm³, a boiling point of 507.4±50.0 °C at 760 mmHg, and a flash point of 225.9±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Antiviral Activity
3,5,7-Trimethoxyflavone (TMF), as a naturally occurring flavone, has shown notable antiviral properties. It exhibits inhibitory effects against viruses like herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Its anti-HSV-1 action involves virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).
Skin Damage Amelioration
In studies focusing on skin health, TMF isolated from Kaempferia parviflora (black ginger) demonstrated potential in ameliorating skin damage. It notably inhibited the high expression and secretion of matrix metalloproteinase (MMP)-1, reduced reactive oxygen species (ROS), and suppressed pro-inflammatory cytokines in human dermal fibroblasts. This suggests its effectiveness in mitigating both inflammation and oxidative stress in skin cells (Lee et al., 2022).
Anticancer Drug Resistance Reversal
TMF has been reported to counteract drug resistance mediated by breast cancer resistance protein (BCRP)/ATP‐binding cassette subfamily G member 2 (ABCG2). The synthesis and testing of TMF derivatives revealed their ability to enhance drug sensitivity in BCRP-expressing human leukemia cells. This suggests the potential of TMF and its derivatives in overcoming cancer drug resistance (Tsunekawa et al., 2018).
Antifungal Properties
TMF and related compounds extracted from plants like Helichrysum nitens have demonstrated antifungal activities. These compounds, including 3,5,7-trimethoxyflavone, were effective against various fungal strains, indicating their potential use in antifungal applications (Tomás-Barberán et al., 1988).
Anti-HIV Activity
TMF has shown promising results in inhibiting the replication of human picornaviruses such as rhinoviruses and coxsackieviruses. Its critical action occurs in the early stages of virus replication, suggesting its potential as an anti-HIV agent (Ishitsuka et al., 1982).
Antimicrobial Activity
TMF derivatives isolated from Artemisia giraldii exhibited antibiotic activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Zheng et al., 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,5,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTHKWVPSIGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181461 | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trimethoxyflavone | |
CAS RN |
26964-29-4 | |
| Record name | 3,5,7-Trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


